1,3-Bis(phenylthio)propane
Overview
Description
1,3-Bis(phenylthio)propane, also known as BPTP , is an organic compound with the chemical formula C6H5S(CH2)3SC6H5 . It belongs to the class of thioethers and is characterized by its two phenylthio (phenylsulfanyl) groups attached to a central propane backbone. BPTP is a colorless to pale yellow liquid with a molecular weight of 260.42 g/mol .
Physical And Chemical Properties Analysis
Scientific Research Applications
Thermal and Structural Investigation
1,3-Bis(phenylthio)propane has been studied for its thermal decomposition and structural properties. Bisthiourea derivatives, including 1,1′-(propane-1,3-diyl)bis(3-phenylthiourea), were characterized using IR, 1H NMR, 13C NMR, and single-crystal X-ray analysis. This revealed their organization into specific space groups and provided insights into their thermal behavior (Pansuriya et al., 2012).
Supramolecular Polymer Synthesis
1,3-Bis(phenylthio)propane is utilized in the synthesis of supramolecular polymers. A study involving the self-assembly of dithioether building blocks and HAuCl4.3H2O resulted in complexes featuring nearly linear chains and demonstrated solid-state luminescence. This finding is crucial for the development of novel materials with specific optical properties (Awaleh et al., 2008).
Delocalization in Electron Systems
The compound 1,3-bis(4-methyl-5-phenyl-1,2-dithiol-3-ylidene)propane-2-thione, a higher homologue of 1,3-Bis(phenylthio)propane, was examined for its electron delocalization properties. X-Ray diffraction studies indicated some degree of delocalization, contributing to the understanding of electron systems in related compounds (Bjernemose et al., 2003).
Dinuclear Complex Synthesis
In the field of coordination chemistry, 1,3-Bis(phenylthio)propane is used to synthesize dinuclear complexes of metals like Co2+, Ni2+, and Cu2+. These complexes have been characterized through various analytical techniques, highlighting their potential for diverse applications in materials science (Al-Razaq et al., 2016).
Polymer Chemistry
1,3-Bis(phenylthio)propane derivatives are crucial in polymer chemistry, particularly in the controlled synthesis of polyfluorenes. Studies on bis(diphenylphosphino)propane derivatives have shown their impact on polymerization processes, influencing the molecular weight and properties of the resulting polymers (Sui et al., 2015).
Dental Composite Research
In dental materials research, derivatives of 1,3-Bis(phenylthio)propane like Bis-GMA and CH3Bis-GMA have been analyzed for their polymerization properties. These studies contribute to the development of novel dental composites with improved characteristics (Pereira et al., 2002).
properties
IUPAC Name |
3-phenylsulfanylpropylsulfanylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16S2/c1-3-8-14(9-4-1)16-12-7-13-17-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNYXLLXSONLCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCSC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341841 | |
Record name | 1,3-Bis(phenylthio)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(phenylthio)propane | |
CAS RN |
28118-53-8 | |
Record name | 1,3-Bis(phenylthio)propane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20341841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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